[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine
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Overview
Description
[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine: is a chemical compound that features a piperazine ring substituted with a methyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine typically involves the reaction of 4-methylpiperazine with a thienyl-containing precursor. One common method is the nucleophilic substitution reaction where 4-methylpiperazine reacts with a thienyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thienyl group in [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienyl group or the piperazine ring.
Substitution: The piperazine ring can participate in substitution reactions, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienyl derivatives and modified piperazine rings.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new medications.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. Its unique electronic properties make it valuable in material science applications.
Mechanism of Action
The mechanism of action of [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The thienyl group can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
[2-(4-Methylpiperazin-1-yl)ethyl]amine: Lacks the thienyl group, resulting in different chemical and biological properties.
[2-(3-Thienyl)ethyl]amine: Lacks the piperazine ring, affecting its interaction with biological targets.
[4-Methylpiperazin-1-yl]amine: Lacks both the thienyl and ethyl groups, leading to distinct properties.
Uniqueness: The presence of both the piperazine ring and the thienyl group in [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine provides a unique combination of electronic and steric properties. This makes the compound versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-13-3-5-14(6-4-13)11(8-12)10-2-7-15-9-10/h2,7,9,11H,3-6,8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXAOQYQMPUAPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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